molecular formula C10H10ClFO B14126292 1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one

1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one

Cat. No.: B14126292
M. Wt: 200.64 g/mol
InChI Key: XIMQIMOZRMQZCP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group, a fluorine atom, and a methyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-fluoro-2-methylpropan-1-ol in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorophenyl and fluorine groups can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-methylpropan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(2-Fluorophenyl)-2-methylpropan-1-one: Lacks the chlorine atom, leading to different chemical and biological properties.

    1-(2-Bromophenyl)-2-fluoro-2-methylpropan-1-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness

1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one is unique due to the combination of the chlorophenyl and fluorine groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-fluoro-2-methylpropan-1-one

InChI

InChI=1S/C10H10ClFO/c1-10(2,12)9(13)7-5-3-4-6-8(7)11/h3-6H,1-2H3

InChI Key

XIMQIMOZRMQZCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1Cl)F

Origin of Product

United States

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